Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Tautomerism X-ray crystallography NMR spectroscopy

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole–pyrimidine bicyclic core bearing an ethyl ester at the 3-position and a carbonyl group at the 5-position. This compound serves as a key synthetic intermediate for generating structurally diverse kinase-focused libraries, as the pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry for targeting ATP-binding pockets of multiple kinases including B-Raf, CDK2, TRKA, and Trk.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 926663-00-5
Cat. No. B1418152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS926663-00-5
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2NC(=O)C=CN2N=C1
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13)
InChIKeyPCKVUOAPCLMZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5): Core Scaffold Overview for Sourcing Decisions


Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole–pyrimidine bicyclic core bearing an ethyl ester at the 3-position and a carbonyl group at the 5-position . This compound serves as a key synthetic intermediate for generating structurally diverse kinase-focused libraries, as the pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry for targeting ATP-binding pockets of multiple kinases including B-Raf, CDK2, TRKA, and Trk [1][2]. Commercially available at ≥95–97% purity with batch-specific analytical documentation (NMR, HPLC) , the compound exists predominantly as the 5-oxo tautomer—a feature that distinguishes it from the alternative 5-hydroxy tautomeric form (CAS 1026456-01-8) and directly impacts its reactivity and downstream derivatization potential [3].

Why Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Casually Swapped for Structural Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylate family, seemingly minor structural variations—including the ester alkyl group identity, the C5 oxidation state, and the presence or absence of the 2-amino substituent—produce substantial differences in reactivity, solubility, and biological target engagement that render generic substitution inadvisable without empirical validation. The ethyl ester specifically offers a balanced leaving-group profile for subsequent hydrolysis to the carboxylic acid (CAS 1224944-46-0), whereas methyl or tert-butyl esters impose different deprotection conditions and kinetics [1]. Furthermore, the predominant 5-oxo tautomer of CAS 926663-00-5 exhibits distinct hydrogen-bonding capacity and nucleophilic reactivity at the C5 position compared to the 5-hydroxy tautomer (CAS 1026456-01-8), which can alter both synthetic outcomes and biological recognition events . The quantitative evidence below details exactly where and how these differentiation dimensions manifest.

Quantitative Evidence Differentiating Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate from Closest Analogs


Tautomeric Population Control: 5-Oxo Dominance vs. 5-Hydroxy Form in the Solid State and Solution

CAS 926663-00-5 is structurally defined as the 5-oxo tautomer (ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate), while CAS 1026456-01-8 is indexed as the 5-hydroxy tautomer (ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate), though both share the same molecular formula (C9H9N3O3) and molecular weight (207.19 g/mol) . Database and vendor catalog listings treat these as distinct CAS registries, indicating that the tautomeric state is sufficiently stable to be differentiated under standard procurement and storage conditions . The 5-oxo form favors nucleophilic substitution at the C5 carbonyl for downstream chlorination or amination chemistry, whereas the 5-hydroxy tautomer presents an aromatic pyrimidine ring less reactive toward the same transformations [1].

Tautomerism X-ray crystallography NMR spectroscopy

Predicted Physicochemical Profile: LogP and Solubility Differentiation from the Free Carboxylic Acid Analog

The ethyl ester (target compound) has a predicted octanol/water partition coefficient (LogP) of –0.10, compared with –0.28 for the corresponding carboxylic acid analog (5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 1224944-46-0) [1]. Both values are negative, reflecting the hydrophilic character of the 5-oxo-dihydropyrimidine core, but the 0.18 log unit difference corresponds to an approximately 1.5-fold higher predicted distribution into octanol for the ethyl ester [2]. The ethyl ester is reported to exhibit low aqueous solubility but is soluble in organic solvents including ethanol and acetonitrile [3], making it suitable for solution-phase organic synthesis applications where the free acid may require pre-activation or salt formation to achieve comparable solubility in organic media.

Lipophilicity Aqueous solubility Drug-likeness

Validated Entry Point to Kinase-Focused Libraries: B-Raf and Dual CDK2/TRKA Inhibitor SAR Context

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been validated as a productive core for developing potent kinase inhibitors. In the seminal B-Raf series, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieved BRAF IC₅₀ values of 1.5 μM, with antiproliferative activity against a panel of tumor cell lines (BXPC-3 IC₅₀ = 3.25 μM, A375 IC₅₀ = 3.8 μM, HT29 IC₅₀ = 7.0 μM) [1]. Separately, optimized pyrazolo[1,5-a]pyrimidine analogs reached CDK2 IC₅₀ = 0.09 μM and TRKA IC₅₀ = 0.45 μM, comparable to reference inhibitors ribociclib (CDK2 IC₅₀ = 0.07 μM) and larotrectinib (TRKA IC₅₀ = 0.07 μM) [2]. While CAS 926663-00-5 itself is the unsubstituted parent ester used as a synthetic intermediate rather than a final inhibitor, its 3-carboxylate ester handle is essential for SAR exploration: the ester can be hydrolyzed to the free acid for amide coupling, or directly transesterified to generate diverse ester libraries for potency optimization [3].

B-Raf kinase CDK2/TRKA dual inhibition Kinase inhibitor SAR

Supply Chain Traceability: Batch-Specific Analytical Certification vs. Uncharacterized Bulk Sources

Reputable suppliers of CAS 926663-00-5 provide batch-specific quality control documentation including NMR, HPLC, and GC analyses at ≥95–97% purity . Sigma-Aldrich lists the compound with a certified purity of 97% and specifies storage conditions of 2–8°C in sealed, dry containers . In contrast, the alternative 5-hydroxy tautomer (CAS 1026456-01-8) is listed at 95% purity from comparable suppliers . For the carboxylic acid analog (CAS 1224944-46-0), purity specifications vary between 95% and 98% across vendors . The availability of validated analytical data reduces the risk of receiving misassigned tautomers or degraded material contaminated with the hydrolysis product (the free carboxylic acid), which is a known degradation pathway under basic or moist conditions [1].

Quality control Analytical certification Procurement decision

Optimal Application Scenarios for Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Differentiation Evidence


Starting Material for Diversified Amide and Ester Kinase-Focused Libraries

The ethyl ester at the 3-position is the gateway functional group for generating structurally diverse compound libraries. Hydrolysis to the free carboxylic acid (CAS 1224944-46-0) enables HATU- or EDCI-mediated amide coupling to introduce diverse amine fragments, while direct transesterification with higher alcohols provides access to varied ester analogs for lipophilicity tuning [1]. This scenario is directly supported by the B-Raf and CDK2/TRKA SAR programs where 3-carboxylate modifications were central to potency optimization (B-Raf IC₅₀ down to 1.5 μM; CDK2 IC₅₀ = 0.09 μM) [2][3]. Researchers building kinase-targeted libraries should prioritize the ethyl ester variant specifically because the ethyl group balances sufficient steric bulk for productive binding-pocket interactions with facile removal for late-stage diversification.

C5-Reactive Intermediate for Halogenation and Cross-Coupling Chemistry

The 5-oxo tautomeric form of CAS 926663-00-5 provides a reactive carbonyl center for POCl₃-mediated chlorination, yielding ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7)—a versatile intermediate for subsequent Suzuki, Buchwald-Hartwig, or SNAr couplings [1]. Similarly, bromination yields the 5-bromo analog (CAS 1436686-17-7). The 5-hydroxy tautomer (CAS 1026456-01-8) is inherently less reactive toward these transformations due to the aromatic character of the pyrimidine ring, requiring additional activation steps [2]. Scientists planning C5 diversification should procure the 5-oxo tautomer specifically to ensure direct access to halogenated intermediates without tautomer interconversion steps.

Reference Standard for Tautomeric Purity Assessment in Analytical Method Development

Because CAS 926663-00-5 (5-oxo tautomer) and CAS 1026456-01-8 (5-hydroxy tautomer) share identical molecular formulas and molecular weights (207.19 g/mol) but are distinguished by separate CAS registries, the 5-oxo compound can serve as a certified reference standard for developing HPLC or NMR methods that discriminate between tautomeric forms [1][2]. The availability of 97% pure material with batch-specific analytical certificates (NMR, HPLC, GC) from multiple reputable suppliers supports its use in method validation protocols [3]. This application addresses a recurrent quality-control challenge in medicinal chemistry where tautomeric ambiguity can confound biological assay interpretation and structure-activity relationship conclusions.

Core Scaffold for Multi-Target Kinase Inhibitor Optimization Programs

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated activity across multiple kinase targets including B-Raf, CDK2, TRKA, Trk, and JAK family members, positioning it as a multi-target medicinal chemistry starting point [1][2][3]. The 3-ethyl ester substitution pattern maintains the critical hydrogen-bond acceptor/donor pharmacophore at the pyrimidine C5 carbonyl and the pyrazole N1 position while providing a vector for solubility modulation via ester hydrolysis or transesterification. Given the scaffold's documented ability to achieve sub-micromolar potency against clinically validated kinase targets (CDK2 IC₅₀ = 0.09 μM, comparable to ribociclib at 0.07 μM) [2], CAS 926663-00-5 is the appropriate unsubstituted parent compound for initiating new kinase programs where subsequent SAR exploration at C2, C5, and C7 positions is planned.

Quote Request

Request a Quote for Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.